2,6-Dimethylisonicotinonitrile
Overview
Description
2,6-Dimethylisonicotinonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylisonicotinonitrile is represented by the SMILES stringCc1cc(cc(C)n1)C#N
. This indicates that the compound has a pyridine ring with two methyl groups and a nitrile group attached. Physical And Chemical Properties Analysis
2,6-Dimethylisonicotinonitrile is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Alzheimer Disease Diagnosis
2,6-Dimethylisonicotinonitrile derivatives, such as [18F]FDDNP, are employed in positron emission tomography (PET) for localizing neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease. This technique facilitates diagnostic assessment and monitoring of treatment responses in Alzheimer's patients (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Reaction Studies
2,6-Dimethylisonicotinonitrile is used in chemical synthesis. For instance, 2,6-dimethylphenol can be prepared through diazotization reactions involving 2,6-dimethylphenylamine (Zhang Zhi-de, 2009). Additionally, studies on its unusual regioselective reactions, such as with malononitrile dimer, provide insights into complex chemical processes (Dyadyuchenko et al., 2021).
Detection of Cyanide in Water
Derivatives of 2,6-Dimethylisonicotinonitrile, such as malononitrile, have applications in detecting cyanide in water. This is vital for environmental monitoring and ensuring water safety (Schramm et al., 2016).
Biodegradation and Biotransformation Studies
This compound is also relevant in studies on the biodegradation and biotransformation of explosives. Understanding the metabolism of toxic compounds like 2,4,6-trinitrotoluene by microorganisms and plants is crucial for environmental pollution management (Rylott et al., 2011).
Synthesis and Structural Analysis
2,6-Dimethylisonicotinonitrile is utilized in synthesizing and studying the structures of various chemical compounds, contributing to the field of inorganic chemistry and materials science. For example, its involvement in synthesizing triazapentadienate of different metals (Zhou et al., 2008).
Studies in Photolysis and Photochemistry
Research involving 2,6-Dimethylisonicotinonitrile also extends to photolysis and photochemistry. For example, studies on photolysis of 2,6-dimethylphenyl azide have contributed to understanding molecular transformations under specific conditions (Dunkin et al., 1985).
Safety And Hazards
According to the safety data sheet provided by Sigma-Aldrich, 2,6-Dimethylisonicotinonitrile is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is toxic if swallowed and causes serious eye irritation . The precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 2,6-Dimethylisonicotinonitrile are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially open up new avenues for compounds like 2,6-Dimethylisonicotinonitrile.
properties
IUPAC Name |
2,6-dimethylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLTSMCEXEFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494690 | |
Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylisonicotinonitrile | |
CAS RN |
39965-81-6 | |
Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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